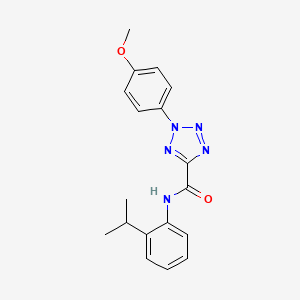

N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as IMMA, is a tetrazole-based compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Applications De Recherche Scientifique

Antiallergic Activity

Studies on antianaphylactic agents have synthesized analogues such as N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, demonstrating antiallergic activity. The synthetic pathway involved starting from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes to yield tetrazole analogues with significant antiallergic potential when tested in rats. The activity of these compounds varied with substituents, showing a marked increase with specific configurations, notably with an isopropyl group enhancing the antiallergic effect. Among these, certain derivatives were found to be significantly more potent than disodium cromoglycate, a standard antiallergic agent, suggesting their potential as antiallergic drugs with both intravenous and oral efficacy (Nohara et al., 1985).

Antitumor Potential

Research into antitumor imidazotetrazines has highlighted the synthesis of compounds structurally related to N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. These studies have explored the interaction of diazoimidazole carboxamide with isocyanates to form tetrazine derivatives, demonstrating curative activity against specific leukemia strains. The mechanism of action is proposed to involve the formation of acyclic triazene in aqueous environments, indicating a potential pathway for prodrug modifications enhancing antitumor efficacy (Stevens et al., 1984).

Cytotoxicity and Antimicrobial Properties

The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives related to N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide have been investigated, revealing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such findings underscore the potential of these compounds in developing therapeutic agents with cytotoxic properties. Additionally, antimicrobial evaluation of these compounds could provide a basis for new antimicrobial agents, highlighting the versatility of the chemical framework in addressing various biological targets (Hassan et al., 2014).

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-propan-2-ylphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12(2)15-6-4-5-7-16(15)19-18(24)17-20-22-23(21-17)13-8-10-14(25-3)11-9-13/h4-12H,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMCRUVSKDBUCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949682.png)

![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2949684.png)

![5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![N-(4-bromophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949686.png)

![3-[4-(Aminomethyl)phenyl]-2,2-dimethylpropanoic acid hydrochloride](/img/structure/B2949687.png)

![1-(benzo[d]thiazol-2-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide](/img/structure/B2949690.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2949691.png)

![(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2949701.png)